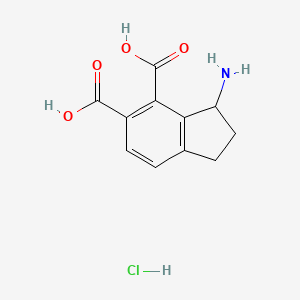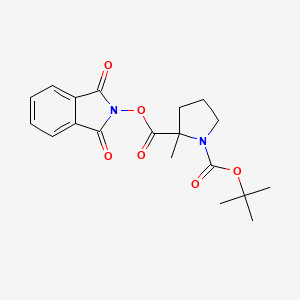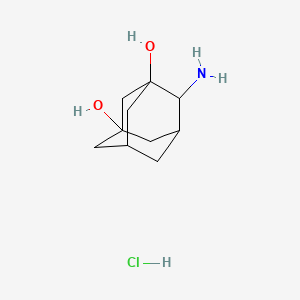
4-aminoadamantane-1,3-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoadamantane-1,3-diol hydrochloride, also known as 4-AADH, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 255.7 g/mol and a melting point of 155-157 °C. 4-AADH has a wide range of applications in medicinal and biochemical research, including drug discovery, biochemical synthesis, and drug metabolism. 4-AADH is also used in the synthesis of various other compounds and drugs.
Wissenschaftliche Forschungsanwendungen
4-aminoadamantane-1,3-diol hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antimalarial drugs, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of various other compounds, such as piperidine derivatives and adamantane derivatives. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been used in the synthesis of various peptides, such as peptide hormones and other peptide drugs.
Wirkmechanismus
4-aminoadamantane-1,3-diol hydrochloride is believed to act as a proton donor in biochemical reactions, particularly in the synthesis of peptides and proteins. It is believed to act as a catalyst in the synthesis of peptides, allowing for the formation of peptide bonds. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is believed to act as a hydrogen bond donor, allowing for the formation of hydrogen bonds between amino acids.
Biochemical and Physiological Effects
4-aminoadamantane-1,3-diol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of proteins, such as DNA polymerase and reverse transcriptase. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Furthermore, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of carbohydrates, such as hexokinase and glucokinase.
Vorteile Und Einschränkungen Für Laborexperimente
4-aminoadamantane-1,3-diol hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible to a wide range of researchers. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is relatively stable and has a long shelf life, making it ideal for long-term storage. However, 4-aminoadamantane-1,3-diol hydrochloride can be toxic if ingested, and it can be irritating to the skin, eyes, and mucous membranes. Additionally, 4-aminoadamantane-1,3-diol hydrochloride can be difficult to work with due to its hygroscopic properties.
Zukünftige Richtungen
There are a variety of potential future directions for research on 4-aminoadamantane-1,3-diol hydrochloride. One potential direction is the development of new methods for synthesizing 4-aminoadamantane-1,3-diol hydrochloride and other related compounds. Additionally, research could be conducted on the biochemical and physiological effects of 4-aminoadamantane-1,3-diol hydrochloride, such as its effects on enzymes involved in drug metabolism and protein synthesis. Furthermore, research could be conducted on the potential applications of 4-aminoadamantane-1,3-diol hydrochloride in drug discovery and drug development. Finally, research could be conducted on the potential toxicity of 4-aminoadamantane-1,3-diol hydrochloride and other related compounds.
Synthesemethoden
4-aminoadamantane-1,3-diol hydrochloride can be synthesized by a variety of methods. One method involves the reaction of adamantane-1,3-diol with hydrochloric acid, followed by the addition of a base such as sodium hydroxide. The resulting product is then purified by crystallization. Another method involves the reaction of adamantane-1,3-diol with an alkyl halide, such as bromoethane, followed by the addition of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
4-aminoadamantane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-8-7-1-6-2-9(12,4-7)5-10(8,13)3-6;/h6-8,12-13H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWXXMBSIJQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1C(C(C2)(C3)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoadamantane-1,3-diol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
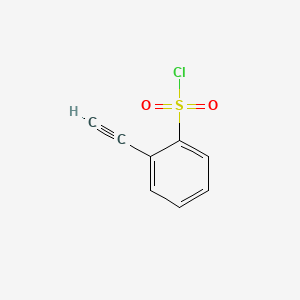
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
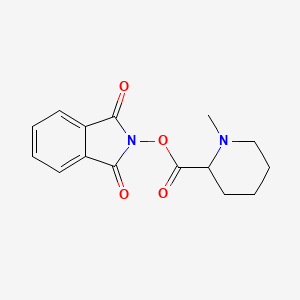
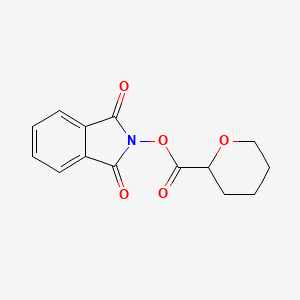
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)

